molecular formula C16H26O4 B14388706 1-{2-[2-(3-Methylphenoxy)propoxy]propoxy}propan-1-OL CAS No. 89360-44-1

1-{2-[2-(3-Methylphenoxy)propoxy]propoxy}propan-1-OL

Cat. No.: B14388706
CAS No.: 89360-44-1
M. Wt: 282.37 g/mol
InChI Key: ZVGIQEPLBUZEHZ-UHFFFAOYSA-N
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Description

1-{2-[2-(3-Methylphenoxy)propoxy]propoxy}propan-1-OL is an organic compound with a complex structure that includes multiple ether linkages and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[2-(3-Methylphenoxy)propoxy]propoxy}propan-1-OL typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

    Preparation of 3-Methylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base.

    Formation of 3-Methylphenoxypropane: This involves the reaction of 3-methylphenol with 1-bromopropane in the presence of a base such as potassium carbonate.

    Synthesis of this compound: The final step involves the reaction of 3-methylphenoxypropane with 1,2-epoxypropane under basic conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 1-{2-[2-(3-Methylphenoxy)propoxy]propoxy}propan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or alkanes.

    Substitution: The ether linkages can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted ethers.

Scientific Research Applications

1-{2-[2-(3-Methylphenoxy)propoxy]propoxy}propan-1-OL has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-{2-[2-(3-Methylphenoxy)propoxy]propoxy}propan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ether linkages may also play a role in the compound’s solubility and reactivity.

Comparison with Similar Compounds

    1-{2-[2-(3-Methoxyphenoxy)propoxy]propoxy}propan-1-OL: Similar structure but with a methoxy group instead of a methyl group.

    1-{2-[2-(4-Methylphenoxy)propoxy]propoxy}propan-1-OL: Similar structure but with the methyl group in the para position.

    1-{2-[2-(3-Methylphenoxy)ethoxy]ethoxy}propan-1-OL: Similar structure but with ethoxy linkages instead of propoxy.

Uniqueness: 1-{2-[2-(3-Methylphenoxy)propoxy]propoxy}propan-1-OL is unique due to its specific arrangement of ether linkages and the presence of a hydroxyl group. This combination of features contributes to its distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

89360-44-1

Molecular Formula

C16H26O4

Molecular Weight

282.37 g/mol

IUPAC Name

1-[2-[2-(3-methylphenoxy)propoxy]propoxy]propan-1-ol

InChI

InChI=1S/C16H26O4/c1-5-16(17)19-10-13(3)18-11-14(4)20-15-8-6-7-12(2)9-15/h6-9,13-14,16-17H,5,10-11H2,1-4H3

InChI Key

ZVGIQEPLBUZEHZ-UHFFFAOYSA-N

Canonical SMILES

CCC(O)OCC(C)OCC(C)OC1=CC=CC(=C1)C

Origin of Product

United States

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